molecular formula C19H24N2O5S B8392391 N-butyl-N-(3'-phenylpropyl)-4-hydroxy-3-nitrobenzenesulfonamide

N-butyl-N-(3'-phenylpropyl)-4-hydroxy-3-nitrobenzenesulfonamide

Cat. No. B8392391
M. Wt: 392.5 g/mol
InChI Key: MVLTUWJPUHEVLJ-UHFFFAOYSA-N
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Patent
US05314998

Procedure details

A mixture of 13.16 g N-butyl-N-(3'-phenylpropyl)-4-hydroxy-3-nitrobenzenesulfonamide, 2 g 1 wt % platinum on alumina, and 200 ml ethanol was stirred for 22 hours at room temperature in a bomb charged with 800 psi of hydrogen. The solution was filtered and concentrated to give 12.02 g N-butyl-N-(3'-phenylpropyl)-3-amino-4-hydroxybenzensulfonamide.
Quantity
13.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:19][CH2:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[S:6]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([N+:16]([O-])=O)[CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4].[H][H]>[Pt].C(O)C>[CH2:1]([N:5]([CH2:19][CH2:20][CH2:21][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1)[S:6]([C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([NH2:16])[CH:10]=1)(=[O:8])=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
13.16 g
Type
reactant
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-])CCCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 22 hours at room temperature in a bomb
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(CCC)N(S(=O)(=O)C1=CC(=C(C=C1)O)N)CCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.02 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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